molecular formula C15H19N3O5S B12167852 N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide

Cat. No.: B12167852
M. Wt: 353.4 g/mol
InChI Key: SCIAKGHALWLRTH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a glycinamide derivative featuring a 4-acetylphenyl group at the N-terminal and a carbamoyl-linked 1,1-dioxidotetrahydrothiophen-3-yl moiety at the N~2~ position. The acetyl group on the phenyl ring may contribute to lipophilicity, influencing membrane permeability and binding affinity. While direct pharmacological data for this compound is unavailable in the provided evidence, structurally related glycinamide derivatives are often explored as enzyme inhibitors or receptor modulators due to their ability to mimic peptide interactions .

Properties

Molecular Formula

C15H19N3O5S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide

InChI

InChI=1S/C15H19N3O5S/c1-10(19)11-2-4-12(5-3-11)17-14(20)8-16-15(21)18-13-6-7-24(22,23)9-13/h2-5,13H,6-9H2,1H3,(H,17,20)(H2,16,18,21)

InChI Key

SCIAKGHALWLRTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide typically involves multi-step organic reactions. One common method includes the reaction of 4-acetylphenylamine with glycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate. This intermediate is then reacted with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its efficacy and safety.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The dioxidotetrahydrothiophenyl moiety is crucial for its binding affinity and specificity, while the glycinamide backbone facilitates its interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous glycinamide derivatives, highlighting key structural and functional differences:

Compound Name Molecular Formula Substituents Key Features Potential Applications
N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide (Target) C₁₆H₂₀N₃O₅S - 4-acetylphenyl
- 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl
Sulfone group enhances stability; acetyl group modulates lipophilicity Likely enzyme inhibitor or receptor modulator (inferred from analogs)
N-(4-Acetamidophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide C₂₃H₂₄FN₃O₄S - 4-acetamidophenyl
- 4-fluorobenzyl
- 4-methylphenyl sulfonyl
Sulfonyl group for stability; fluorobenzyl enhances selectivity Protease inhibition (e.g., thrombin or trypsin)
N-(4-methoxyphenyl)-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide C₂₁H₂₀N₃O₆S - 4-methoxyphenyl
- 3-nitrophenyl
- phenyl sulfonyl
Nitro group for electron-withdrawing effects; methoxy improves solubility Antibacterial or antiparasitic agents
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-methoxyphenoxy)acetamide C₂₀H₂₂ClNO₅S - 4-chlorobenzyl
- 1,1-dioxidotetrahydrothiophen-3-yl
- 2-methoxyphenoxy
Chlorobenzyl enhances lipophilicity; methoxyphenoxy may confer antioxidant activity Neuroprotective or anti-inflammatory agents

Key Comparison Points

Structural Variations: The target compound’s 4-acetylphenyl group distinguishes it from analogs with 4-chlorobenzyl (e.g., ) or 4-fluorobenzyl (e.g., ). The 1,1-dioxidotetrahydrothiophen-3-yl moiety is shared with , but its carbamoyl linkage in the target compound may alter conformational flexibility compared to ether or sulfonamide linkages in analogs .

Synthesis Pathways :

  • The target compound likely follows a synthesis route similar to ’s method, where chloroacetamide intermediates react with thiocarbamoyl derivatives . However, the substitution of thiocarbamoyl with a carbamoyl group suggests a distinct reaction pathway.

Physicochemical Properties: The sulfone group in the target compound and improves aqueous solubility compared to non-oxidized thiophene analogs.

Biological Activity :

  • While specific data for the target compound is unavailable, analogs like and show activity against proteases and pathogens, respectively. The target’s sulfone and acetyl groups may position it as a kinase or phosphatase inhibitor.

Research Findings and Implications

  • Structural Insights : The carbamoyl linkage in the target compound may confer rigidity, limiting rotational freedom and enhancing binding specificity compared to more flexible sulfonamide-linked analogs .
  • Metabolic Stability : Sulfone-containing compounds like the target and are less prone to oxidative metabolism, suggesting improved pharmacokinetic profiles .
  • Unanswered Questions : Further studies are needed to elucidate the target compound’s exact biological targets and efficacy in vivo.

Biological Activity

N-(4-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H19N3O5SC_{15}H_{19}N_{3}O_{5}S, with a molecular weight of approximately 284.35 g/mol. The compound integrates an acetylphenyl moiety and a dioxidotetrahydrothiophenyl group, which may influence its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Properties : The dioxidotetrahydrothiophen moiety is known for its ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds with similar structural motifs have shown anti-inflammatory properties, suggesting that this compound may modulate inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial effects against various pathogens, although specific data on this compound is limited .

In vitro Studies

In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines. For example, studies on similar compounds have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potential as an anticancer agent .

Case Studies

Several case studies highlight the relevance of compounds with similar structures:

  • Case Study 1 : A derivative with a similar thiophene structure was tested for its effectiveness against human adenovirus (HAdV). It exhibited significant antiviral activity with an IC50 of 0.27 μM while maintaining low cytotoxicity .
  • Case Study 2 : Another study focused on the anti-inflammatory properties of acetylphenyl derivatives, showing promise in reducing inflammation markers in vitro .

Data Tables

Property Value
Molecular FormulaC15H19N3O5S
Molecular Weight284.35 g/mol
Antioxidant ActivityModerate
IC50 (Cancer Cell Lines)Low Micromolar Range
Antimicrobial ActivityPreliminary Evidence

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